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molecular formula C12H17NO2S B8398551 Allyl 3-amino-5-tert-butylthiophene-2-carboxylate

Allyl 3-amino-5-tert-butylthiophene-2-carboxylate

Cat. No. B8398551
M. Wt: 239.34 g/mol
InChI Key: KGEBVWOELCQXKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06344476B1

Procedure details

Allyl 3-(N-carbo-tert-butoxyamino)-5-tert-butylthiophene-2-carboxylate (0.14 g, 0.41 mmol) was dissolved in solution of HCl in dioxane (4N, 11.0 mL, 4.1 mmol, 10 equiv). The resulting solution was stirred at room temp. for 5 d, diluted with CHCl, (5 mL), washed with a 1N HCl solution (5 mL) and a saturated NaCl solution (5 mL), dried Na2SO4), and concentrated under reduced pressure. The residue was filtered through a plug of SiO2 with the aid of a 10% EtOAc/CH2Cl2 solution to give allyl 3-amino-5-tert-butylthiophene-2-carboxylate as a yellow oil (0.088 g, 95%): 1H NMR (CDCl3) δ1.32 (s, 9H), 4.72 (ddd, J=4.1, 1.5, 1.5 Hz, 2H), 5.21 (ddd, J=10.3, 2.9, 1.5 Hz, 1H), 5.36 (ddd, J=17.3, 3.1, 1.5, 1H), 5.42 (br s, 2H), 5.92-6.03 (m, 1H), 6.34 (s, 1H). This material was used without further purification.
Name
Allyl 3-(N-carbo-tert-butoxyamino)-5-tert-butylthiophene-2-carboxylate
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:8][C:9]1[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[S:11][C:10]=1[C:18]([O:20][CH2:21][CH:22]=[CH2:23])=[O:19])(OC(C)(C)C)=O.O1CCOCC1>Cl>[NH2:8][C:9]1[CH:13]=[C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])[S:11][C:10]=1[C:18]([O:20][CH2:21][CH:22]=[CH2:23])=[O:19]

Inputs

Step One
Name
Allyl 3-(N-carbo-tert-butoxyamino)-5-tert-butylthiophene-2-carboxylate
Quantity
0.14 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1=C(SC(=C1)C(C)(C)C)C(=O)OCC=C
Name
Quantity
11 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temp. for 5 d
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluted with CHCl, (5 mL)
WASH
Type
WASH
Details
washed with a 1N HCl solution (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
a saturated NaCl solution (5 mL), dried Na2SO4), and concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The residue was filtered through a plug of SiO2 with the aid of a 10% EtOAc/CH2Cl2 solution

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
NC1=C(SC(=C1)C(C)(C)C)C(=O)OCC=C
Measurements
Type Value Analysis
AMOUNT: MASS 0.088 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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